Benzonitrile, 5-(butylethylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-(butylethylamino)-2-nitro- is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, along with a nitro group (-NO2) and a butylethylamino group. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(butylethylamino)-2-nitro- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions often include the use of a phase transfer catalyst like tetrabutylammonium bromide and a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically around 135°C, for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves the ammoxidation of benzene, where benzene reacts with ammonia and oxygen in the presence of a catalyst like molybdenum or bismuth oxides . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 5-(butylethylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include benzylamine, benzoic acid, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 5-(butylethylamino)-2-nitro- has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 5-(butylethylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzonitrile, 5-(butylethylamino)-2-nitro- include:
- Benzonitrile
- 2-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Uniqueness
What sets benzonitrile, 5-(butylethylamino)-2-nitro- apart from these similar compounds is the presence of the butylethylamino group, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
821776-57-2 |
---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-[butyl(ethyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-6-7-13(16(17)18)11(9-12)10-14/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
YKBMJQCRRSERQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.